3-ethyl-5-methylhexanoic acid
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Overview
Description
3-ethyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid, characterized by the presence of a carboxyl group (-COOH) attached to a hexane chain with ethyl and methyl substituents. This compound is structurally related to other carboxylic acids and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
3-Ethyl-5-methylhexanoic acid, also known as S-pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . Its primary target is the GABA neurotransmitter system, which plays a crucial role in neuronal excitability and synaptic transmission .
Mode of Action
S-pregabalin interacts with its targets by mimicking the structure and function of GABA. It binds to the GABA receptors, modulating their activity and leading to changes in neuronal excitability . The exact mechanism of this interaction is still under investigation, but it is known that the S-enantiomer of pregabalin has a treatment effect that is 10 times more potent than that of the R-enantiomer .
Biochemical Pathways
The biochemical pathways affected by S-pregabalin are primarily those involving GABA. By modulating the activity of GABA receptors, S-pregabalin can influence various downstream effects, such as reducing neuronal excitability and potentially exerting an anticonvulsant effect .
Result of Action
The molecular and cellular effects of S-pregabalin’s action are primarily related to its modulation of GABA receptor activity. By mimicking GABA, S-pregabalin can reduce neuronal excitability, which may result in anticonvulsant effects . This makes S-pregabalin a potential candidate for the treatment of conditions such as epilepsy .
Biochemical Analysis
Biochemical Properties
The enantioselective biocatalytic hydrolysis of 3-ethyl-5-methylhexanoic acid is crucial for the synthesis of Pregabalin . This process involves the interaction of this compound with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Current studies are investigating any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-methylhexanoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with a suitable reagent to form an intermediate, which is then reacted with a cyanide source to produce a nitrile. The nitrile is subsequently hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reactions. For example, lipases and nitrilases have been employed to catalyze the hydrolysis of nitrile intermediates, resulting in high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
3-ethyl-5-methylhexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials
Comparison with Similar Compounds
3-ethyl-5-methylhexanoic acid can be compared with other similar carboxylic acids, such as:
3-methylhexanoic acid: Differing by the presence of an additional ethyl group.
5-methylhexanoic acid: Lacking the ethyl substituent.
Hexanoic acid: The simplest form without any substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications .
Properties
CAS No. |
872309-73-4 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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